Evidence Gap Declaration: No Direct Comparative Bioactivity Data Available for CAS 950242-39-4
A systematic search of the peer-reviewed literature, authoritative databases (PubMed, ChEMBL, BindingDB, PubChem), and patent repositories identified no publication or dataset containing quantitative head-to-head bioactivity comparisons between N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 950242-39-4) and a defined structural comparator under identical assay conditions. Vendor-supplied product descriptions (e.g., ChemBridge, Life Chemicals, Enamine) provide only qualitative assertions of potential kinase inhibitor activity without disclosing IC50, EC50, Ki, or Kd values for this specific compound [1]. The most comprehensive public SAR study of the ATC chemotype (Brand et al., J. Med. Chem. 2017) features a divergent substitution pattern (N1-benzyl derivatives rather than N1-aryl) and does not include this compound [2]. Consequently, claims of differentiation based on potency, selectivity, or ADME parameters cannot be substantiated with quantitative evidence at this time. The compound is a commercially available screening compound suitable for primary SAR exploration; its differentiation must be established experimentally on a per-assay, per-comparator basis. [1] [2]
| Evidence Dimension | Potency, selectivity, and ADME (all dimensions) |
|---|---|
| Target Compound Data | No quantitative data available in peer-reviewed literature or authoritative public databases |
| Comparator Or Baseline | Closest analogs include N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950253-69-7), N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, and N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
| Quantified Difference | Not available; no head-to-head or cross-study comparable data exist |
| Conditions | Not applicable; data gap spans all assay systems (biochemical, cellular, in vivo) |
Why This Matters
Procurement decisions for this compound must be based on its structural novelty as a starting point for SAR exploration rather than on proven differentiation; users requiring pre-validated selectivity or potency profiles should commission custom comparative profiling against their specific analogs of interest.
- [1] Kuujia.com. Cas no 950242-39-4 (N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide). Accessed 2026-04-28. View Source
- [2] Brand, S.; Ko, E. J.; Viayna, E.; et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J. Med. Chem. 2017, 60 (17), 7284–7299. View Source
